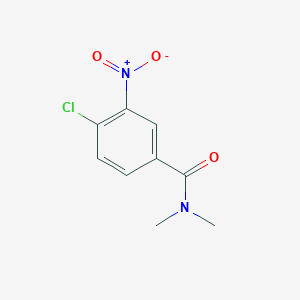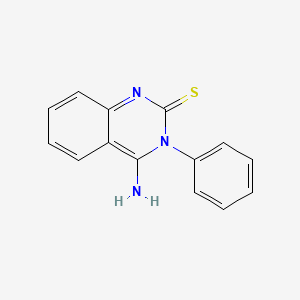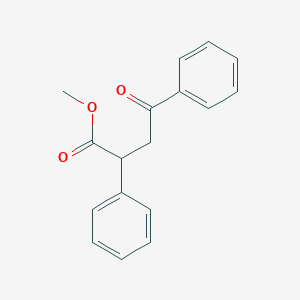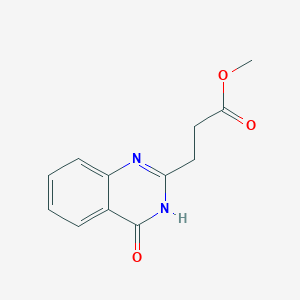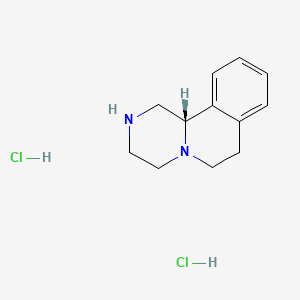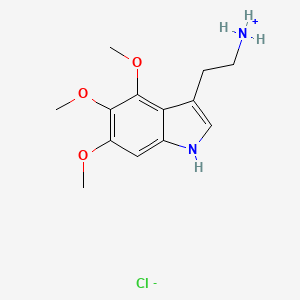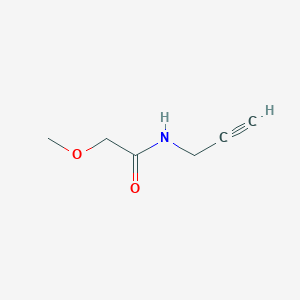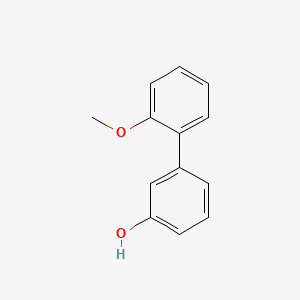
3-(2-Methoxyphenyl)phenol
Descripción general
Descripción
3-(2-Methoxyphenyl)phenol is an organic compound belonging to the phenol family It consists of a phenol group substituted with a methoxy group at the ortho position relative to the phenol hydroxyl group
Mecanismo De Acción
Target of Action
It’s worth noting that phenolic compounds, which include 3-(2-methoxyphenyl)phenol, are known to interact with a variety of biological targets due to their diverse chemical structures .
Mode of Action
Phenolic compounds, in general, can interact with their targets through various mechanisms, such as direct binding or modulation of enzymatic activity .
Biochemical Pathways
Phenolic compounds are known to influence several biochemical pathways, including those involved in inflammation and oxidative stress .
Pharmacokinetics
Phenolic compounds are generally known for their poor oral bioavailability due to extensive metabolism and rapid excretion .
Result of Action
Phenolic compounds are generally recognized for their antioxidant, anti-inflammatory, and potential anticancer activities .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound . Factors such as pH, temperature, and the presence of other compounds can affect the compound’s stability and its interactions with biological targets .
Análisis Bioquímico
Biochemical Properties
It is known that phenolic compounds, including 3-(2-Methoxyphenyl)phenol, can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions often involves the phenolic hydroxyl groups, which can form hydrogen bonds with biomolecules, influencing their structure and function .
Molecular Mechanism
Phenolic compounds are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Phenolic compounds are generally stable and resistant to degradation, suggesting that this compound may also exhibit long-term effects on cellular function .
Metabolic Pathways
Phenolic compounds are generally metabolized through various enzymatic reactions, potentially involving enzymes or cofactors .
Transport and Distribution
Phenolic compounds are generally soluble in water, suggesting that they may be transported and distributed via aqueous channels within cells and tissues .
Subcellular Localization
Phenolic compounds can be found in various subcellular compartments, depending on their specific properties and functions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Methoxyphenyl)phenol can be achieved through several methods. One common approach involves the reaction of salicylaldehyde with benzyl chloride to form 2-benzyloxy-benzyl chloride. This intermediate undergoes further reactions, including the Arbuzov reaction and Witting-Hommer reaction, to yield the final product .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include catalytic hydrogenation and other advanced techniques to achieve efficient production.
Análisis De Reacciones Químicas
Types of Reactions: 3-(2-Methoxyphenyl)phenol undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The phenol group can be reduced under specific conditions.
Substitution: Electrophilic aromatic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions:
Reduction: Reducing agents such as sodium borohydride can be employed.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products:
Oxidation: Formation of 3-(2-Hydroxyphenyl)phenol.
Reduction: Formation of reduced phenol derivatives.
Substitution: Formation of halogenated phenol derivatives.
Aplicaciones Científicas De Investigación
3-(2-Methoxyphenyl)phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of bioactive natural products and conducting polymers.
Medicine: Explored for its therapeutic potential in various medical applications.
Comparación Con Compuestos Similares
Eugenol (4-allyl-2-methoxyphenol): A phenolic compound with similar structural features but different biological activities.
3-Methoxyphenol: Another phenolic compound with a methoxy group at the meta position.
Uniqueness: 3-(2-Methoxyphenyl)phenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propiedades
IUPAC Name |
3-(2-methoxyphenyl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O2/c1-15-13-8-3-2-7-12(13)10-5-4-6-11(14)9-10/h2-9,14H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCPARCZPYGOHOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=CC(=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70602459 | |
| Record name | 2'-Methoxy[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70602459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59920-54-6 | |
| Record name | 2'-Methoxy[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70602459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Ethylbicyclo[2.2.1]heptan-2-one](/img/structure/B3060555.png)
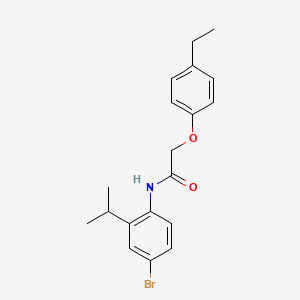
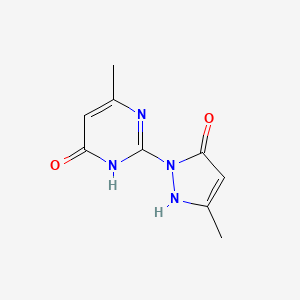

![2H-Pyrazino[2,1-a]isoquinoline, 1,3,4,6,7,11b-hexahydro-, dihydrochloride, (R)-](/img/structure/B3060565.png)

